Ex26 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1) [, , ]. Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator involved in various cellular functions, including cell proliferation, migration, and survival []. S1P exerts its effects by binding to a family of five G protein-coupled receptors, S1PR1-5.
Chemical compounds are generally classified into two main categories: organic compounds and inorganic compounds. Organic compounds typically contain carbon atoms bonded to hydrogen and may include other elements such as oxygen, nitrogen, or sulfur. In contrast, inorganic compounds do not primarily consist of carbon-hydrogen bonds. Ex26 may fall into either category depending on its specific molecular structure and functional groups.
According to the chemical taxonomy developed by ClassyFire, organic compounds are defined as those containing carbon atoms, while inorganic compounds include everything else, with some exceptions for certain carbon-containing species like carbon dioxide and cyanides .
The synthesis of Ex26 can involve various methods depending on its classification as an organic or inorganic compound. Common methods for synthesizing organic compounds include:
For inorganic synthesis, methods might include:
Technical details regarding the specific conditions (temperature, pressure, catalysts) would depend on the exact nature of Ex26.
The molecular structure of Ex26 can be described using various representations such as Lewis structures or three-dimensional models. The specific arrangement of atoms within the compound dictates its reactivity and interactions with other molecules.
For example, if Ex26 is an organic compound, it may exhibit functional groups that define its chemical behavior. Data such as bond lengths, angles, and hybridization states can be derived from spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography.
Ex26 may undergo various chemical reactions depending on its functional groups and molecular structure. Typical reactions could include:
Technical details about these reactions would include reaction conditions (solvent, temperature), mechanisms (e.g., radical mechanisms or nucleophilic attack), and kinetics.
The mechanism of action for Ex26 would depend on its specific biological or chemical role. For instance, if it acts as a catalyst or a reactant in biological pathways, understanding how it interacts at the molecular level is crucial.
Data regarding binding affinities, activation energies, and transition states can be gathered through computational chemistry methods such as Molecular Dynamics simulations or Density Functional Theory calculations.
Ex26's physical properties might include:
Chemical properties would encompass:
Relevant data for these analyses can often be obtained from experimental studies or databases that catalog chemical properties.
The applications of Ex26 are diverse and depend heavily on its classification and properties. Common scientific uses could include:
Understanding these applications requires thorough research into both current literature and ongoing studies that explore new uses for such compounds.
Ex26 (CAS 1233332-37-0) is characterized by its stereospecific molecular architecture that enables precise interaction with the S1P1 orthosteric pocket. The compound's biphenyl core, substituted cyclopropane carboxylic acid moiety, and chloro-methylphenyl ethylamino group collectively confer both high-affinity binding (IC₅₀ = 0.93 nM against S1P1) and exceptional receptor subtype discrimination (>3,000-fold selectivity over S1P2, S1P3, S1P4, and S1P5 receptors) [1] [9]. With a molecular weight of 494.98 g/mol and formula C₂₈H₂₈ClFN₂O₃, Ex26 exhibits calculated lipophilicity consistent with cell membrane penetration while maintaining peripheral restriction—a critical attribute for limiting central neurological effects [4] [9].
Table 1: Physicochemical and Pharmacological Profile of Ex26
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 494.98 g/mol | Mass spectrometry [1] |
Purity | ≥98% (HPLC) | Chromatography [9] |
S1P1 IC₅₀ | 0.93 nM | Cell-based assay [1] |
Selectivity (S1P1 vs others) | >3,000-fold | Receptor panel screening [4] |
Solubility (DMSO) | 100 mM (49.5 mg/mL) | Equilibrium solubility [1] |
Storage Stability | 2-8°C (powder) | Long-term stability studies [9] |
The compound's mechanism involves allosteric inhibition of S1P1 internalization and downstream polyubiquitinylation, effectively sequestering lymphocytes within secondary lymphoid organs. At concentrations as low as 0.1 nM, Ex26 prevents agonist-induced S1P1 receptor internalization in HEK cell models, demonstrating target engagement that translates to functional immunosuppression [9]. This receptor stabilization paradoxically upregulates surface S1P1 expression while blocking its functional egress signaling—a unique pharmacological signature leveraged in autoimmune disease research [1].
The seminal characterization of Ex26 emerged from Cahalan et al. (2013), who identified its lymphocyte-sequestering properties through systematic optimization of earlier S1P antagonists [1]. This foundational work demonstrated that intraperitoneal administration (0.06 mg/kg ED₅₀) induced rapid T and B cell retention in murine lymph nodes within two hours, establishing the compound as the most potent S1P1 antagonist of its era [1] [4]. The subsequent landmark study by Teijaro et al. (2016) expanded Ex26's mechanistic scope, revealing its unexpected role in amplifying plasmacytoid dendritic cell IFN-α production (10 μM in vitro) through S1P1-mediated modulation of interferon receptor trafficking [1].
The compound's therapeutic validation came through experimental autoimmune encephalomyelitis (EAE) models, where chronic administration (30 mg/kg/day i.p. for 15 days) significantly reduced CNS lymphocyte infiltration and demyelination [1] [4]. Between 2019-2022, Ex26 applications diversified into oncology (Shikhar et al. 2022: tumor microenvironment modulation), virology (Richard et al. 2020: Pseudomonas infection models), and metabolic ophthalmology (Paolo et al. 2021: diabetic retinopathy models) [1]. This trajectory reflects its evolution from a selective receptor probe to a versatile tool for exploring neuroimmune axes and inflammatory cascades.
Ex26 has critically informed three theoretical shifts in receptor biology: First, it challenged the presumption of functional redundancy among S1P receptors by demonstrating that selective S1P1 inhibition suffices for lymphocyte sequestration without cardiovascular effects associated with pan-S1P antagonists [1] [9]. Second, it revealed receptor compartmentalization dynamics—where membrane-proximal S1P1 blockade unexpectedly increases surface receptor density while inhibiting function, decoupling internalization from signaling termination [1] [4].
Table 2: Ex26's Contribution to Theoretical Paradigms in S1P Biology
Theoretical Concept | Ex26's Experimental Role | Paradigm Impact |
---|---|---|
Receptor Subtype Specificity | >3000-fold S1P1 selectivity | Validated S1P1 as primary lymphocytic egress controller |
Ligand-Bias Signaling | Prevents β-arrestin recruitment without Gα inhibition | Revealed discrete signaling nodes for therapeutic targeting |
Non-Immunological S1P Functions | Pulmonary edema induction at 30 mg/kg | Demonstrated endothelial barrier regulation independent of lymphocytes |
Neuroimmune Communication | Ameliorates EAE without CNS penetration | Established peripheral immunomodulation sufficient for CNS protection |
Third, Ex25 enabled the "protective belt" theory (Lakatos, 1970) within immunology: When S1P1 internalization theory failed to fully explain Ex26's IFN-α amplification effects, researchers preserved the core S1P1 centrality hypothesis by introducing auxiliary theories about receptor trafficking's role in IFNAR1 degradation [3] [9]. This exemplifies how Ex26 serves as a "critical test ligand" for refining theoretical frameworks. Emerging work now positions Ex26 as a probe for sphingolipid-complement crosstalk, particularly following Shikhar et al.'s 2022 discovery that S1P1 antagonism modulates inflammasome-mediated metastasis through C3aR crosstalk [1]. The compound continues to challenge reductionist models of receptor signaling by revealing context-dependent signaling outcomes across tissue microenvironments.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7